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Compound of Interest

Compound Name: KER047

Cat. No.: B8134263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical application of KER-047, a

selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), in mouse models. The information

is compiled from publicly available data and is intended to guide researchers in designing in

vivo studies.

Introduction to KER-047
KER-047 is an orally bioavailable small molecule designed to potently and selectively inhibit

ALK2, a key receptor in the bone morphogenetic protein (BMP) signaling pathway.[1]

Dysregulation of ALK2 signaling is implicated in diseases characterized by iron imbalance and

heterotopic ossification. Specifically, elevated ALK2 signaling leads to increased production of

hepcidin, the master regulator of iron homeostasis. High hepcidin levels restrict iron availability

for red blood cell production, leading to anemia. KER-047 is being developed for the treatment

of iron-deficiency anemia and fibrodysplasia ossificans progressiva (FOP), a rare genetic

disorder caused by a gain-of-function mutation in the ALK2 gene (ACVR1).[2]

Mechanism of Action: ALK2 Signaling Pathway
KER-047 functions by inhibiting the kinase activity of ALK2. In conditions with excessive ALK2

signaling, ligands such as bone morphogenetic proteins (BMPs) bind to a receptor complex,

leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These

phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to regulate
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the transcription of target genes, including hepcidin (HAMP). By inhibiting ALK2, KER-047

blocks this signaling cascade, leading to reduced hepcidin expression, increased iron

mobilization, and enhanced erythropoiesis.
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Caption: KER-047 Mechanism of Action

Quantitative Data from Preclinical Mouse Models
While specific dosages of KER-047 in mouse models are not widely published, data from

related ALK2 inhibitors and general statements about KER-047's preclinical efficacy provide a

basis for experimental design. Preclinical studies have demonstrated that selective ALK2

inhibition in mouse models of iron-refractory iron deficiency anemia (IRIDA) can reverse high

hepcidin, increase serum iron, and ameliorate anemia.

Table 1: Summary of Preclinical ALK2 Inhibitor Effects in Mouse Models
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Compound/Target Mouse Model Key Findings Reference

Selective ALK2

Inhibitor

TMPRSS6 siRNA

knockdown model of

IRIDA

Reversed high

hepcidin, increased

serum iron, and

ameliorated anemia.

KTI-m216 (anti-ALK2

antibody)

Chronic Kidney

Disease (CKD)-

induced anemia of

inflammation

Increased iron

availability for

erythropoiesis and

partially rescued

anemia.

[3]

Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for

evaluating KER-047 in mouse models based on available literature for similar ALK2 inhibitors.

Protocol 1: Evaluation of KER-047 in a Mouse Model of
Anemia of Inflammation
This protocol is adapted from studies on anemia of inflammation and ALK2 inhibition.

1. Mouse Model:

Model: Chronic Kidney Disease (CKD)-induced anemia of inflammation.
Induction: Feed mice a diet containing 0.2% adenine and 40 ppm iron for five weeks to
induce CKD.[3]

2. Dosing and Administration:

Compound: KER-047 (formulation and vehicle to be determined based on compound
characteristics).
Dosage: A dose-ranging study would be necessary. Based on clinical trial data in humans
starting at 25 mg daily, a starting point for mice could be in the range of 1-10 mg/kg,
administered orally once daily. This is an estimation and requires optimization.
Control Groups: Vehicle control and potentially a positive control (e.g., another known ALK2
inhibitor).
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Administration Route: Oral gavage is appropriate for an orally bioavailable compound.

3. Experimental Workflow:

Model Induction (5 weeks)

Treatment Phase

Analysis

Induce CKD with adenine diet

Administer KER-047 or Vehicle (Daily)

Collect blood samples (e.g., weekly) Harvest tissues at endpoint (e.g., liver, spleen)

Analyze CBC (Hb, Hct, RBC) Measure Serum Iron, Ferritin Measure Serum Hepcidin (ELISA)

Click to download full resolution via product page

Caption: Workflow for Anemia Model

4. Outcome Measures:

Primary Endpoints:
Complete Blood Count (CBC): Hemoglobin, hematocrit, red blood cell count.
Iron Parameters: Serum iron, transferrin saturation, ferritin.
Serum Hepcidin Levels: Measured by ELISA.
Secondary Endpoints:
Histopathology of the spleen and liver to assess iron storage and any potential toxicity.
Pharmacokinetic analysis of KER-047 in plasma.
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Protocol 2: Evaluation of KER-047 in a Mouse Model of
Fibrodysplasia Ossificans Progressiva (FOP)
This protocol is based on established FOP mouse models.

1. Mouse Model:

Model: Conditional knock-in mouse model expressing the human ACVR1 R206H mutation
(e.g., Acvr1R206H/+;CAG-CreER).
Induction of HO: Administer tamoxifen to induce Cre recombinase activity and expression of
the mutant ACVR1. Induce heterotopic ossification (HO) via controlled muscle injury (e.g.,
cardiotoxin injection into the gastrocnemius muscle).

2. Dosing and Administration:

Compound: KER-047.
Dosage: A dose-ranging study is critical. A potential starting range could be 1-10 mg/kg
orally, once daily, initiated prior to or concurrently with the HO induction.
Control Groups: Vehicle control.
Administration Route: Oral gavage.

3. Experimental Workflow:
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Model Preparation

Treatment & Induction

Analysis

Administer Tamoxifen to induce mutant ACVR1 expression

Administer KER-047 or Vehicle

Induce muscle injury (Cardiotoxin)

Monitor HO formation (e.g., micro-CT)

Histological analysis of muscle tissue for HO Measure relevant biomarkers (e.g., serum ALP)

Click to download full resolution via product page

Caption: Workflow for FOP Model

4. Outcome Measures:

Primary Endpoints:
Quantification of HO volume using micro-computed tomography (µCT).
Histological confirmation of endochondral ossification in muscle tissue.
Secondary Endpoints:
Measurement of serum alkaline phosphatase (ALP) as a biomarker of bone formation.
Assessment of functional impairment (e.g., gait analysis).

Conclusion
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KER-047 holds promise as a therapeutic agent for disorders driven by excessive ALK2

signaling. The protocols outlined above provide a framework for the preclinical evaluation of

KER-047 in relevant mouse models of anemia and FOP. Researchers should note that specific

dosages and treatment regimens for KER-047 in these models require empirical determination

through well-controlled dose-ranging studies. The provided information is intended to serve as

a starting point for the design of robust in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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